molecular formula C10H12OS B2697921 1-[2-(Methylsulfanyl)phenyl]propan-2-one CAS No. 27350-24-9

1-[2-(Methylsulfanyl)phenyl]propan-2-one

Cat. No.: B2697921
CAS No.: 27350-24-9
M. Wt: 180.27
InChI Key: ZVGPMCFSHYYVBH-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)phenyl]propan-2-one, with the CAS number 27350-24-9, is a synthetic organic compound belonging to the ketone family. This compound, with a molecular formula of C10H12OS and a molecular weight of 180.27 g/mol, is characterized by a propan-2-one chain attached to a 2-(methylsulfanyl)phenyl group . Its structure, defined by the SMILES notation CC(=O)CC1=CC=CC=C1SC, makes it a valuable building block in organic synthesis and chemical research . As a key intermediate, this compound is useful for constructing more complex molecules for various research applications. Its molecular structure, featuring both a ketone and a methylsulfanyl (thioether) group, allows for diverse chemical transformations and serves as a precursor in pharmaceutical and materials science research. This compound is typically supplied as a liquid and should be stored at room temperature . Researchers can procure this compound in various grades and purities, including high and ultra-high purity forms (from 99% and above) to meet specific experimental requirements . It is available in multiple packaging options, from small sample sizes to bulk quantities such as plastic pails, steel drums, and super sacks . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylsulfanylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGPMCFSHYYVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27350-24-9
Record name 1-[2-(methylsulfanyl)phenyl]propan-2-one
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Chemical Reactivity and Mechanistic Investigations of 1 2 Methylsulfanyl Phenyl Propan 2 One

Reactivity of the Propan-2-one Carbonyl Group

The carbonyl group (C=O) in the propan-2-one side chain is a key center for a variety of chemical reactions. The carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The carbonyl carbon of 1-[2-(methylsulfanyl)phenyl]propan-2-one serves as an electrophilic site, readily undergoing nucleophilic addition reactions. This is a fundamental reaction of ketones, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate after the C=O pi bond breaks. masterorganicchemistry.com Depending on the nature of the nucleophile and the reaction conditions, this addition can be either reversible or irreversible. masterorganicchemistry.com

Strong nucleophiles, such as those found in Grignard reagents (R-MgBr) or organolithium compounds (R-Li), add irreversibly to the carbonyl group. For instance, the reaction with methylmagnesium bromide would be expected to yield 2-methyl-1-[2-(methylsulfanyl)phenyl]propan-2-ol after an acidic workup. Weaker nucleophiles, such as cyanide or amines, can also add to the carbonyl group, often under equilibrium conditions. The presence of the ortho-methylsulfanyl group may sterically hinder the approach of bulky nucleophiles to some extent, but it is not expected to prevent reaction with smaller reagents.

Reduction Pathways to Alcohol Derivatives

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-[2-(methylsulfanyl)phenyl]propan-2-ol, using various reducing agents. Standard chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. evitachem.com

Furthermore, bioreduction using ketoreductases (KREDs) from microorganisms offers a stereoselective route to chiral alcohol derivatives. Studies on analogous 1-(arylsulfanyl)propan-2-ones have demonstrated that both (R)- and (S)-enantiomers of the corresponding alcohols can be produced with high conversion rates and excellent enantiomeric excess (ee) by selecting appropriate biocatalysts. researchgate.net For example, wild-type yeast strains often produce the (S)-alcohol, while specific recombinant alcohol dehydrogenases can yield the (R)-enantiomer. researchgate.net

Table 1: Bioreduction of 1-(Phenylsulfanyl)propan-2-one, an analog of this compound. researchgate.net
BiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)
Candida parapsilosis (WY12)(S)-1-(Phenylsulfanyl)propan-2-ol>99>99
LkADH (from Lactobacillus kefir)(R)-1-(Phenylsulfanyl)propan-2-ol99>99

Aldol (B89426) Condensation and Enolization Chemistry

This compound possesses acidic α-hydrogens on the methyl group adjacent to the carbonyl function. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in various reactions, most notably the aldol condensation.

In a self-condensation reaction, the enolate of this compound could attack the carbonyl carbon of another molecule of the same ketone. This would lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate upon heating or under acidic/basic conditions to yield an α,β-unsaturated ketone. In a mixed aldol reaction, this enolate could also react with a different aldehyde or ketone. For a clean reaction yielding a single major product, the other carbonyl partner should ideally lack α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) to prevent it from forming its own enolate. libretexts.org

Transformations Involving the Methylsulfanyl Moiety

The methylsulfanyl (-SCH₃) group, a thioether, offers another site for chemical reactivity, primarily centered on the sulfur atom.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group is in a low oxidation state (-2) and can be readily oxidized. This is a common transformation for thioethers. The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the oxidant and reaction conditions. evitachem.comvulcanchem.com

Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically convert the sulfide (B99878) to a sulfoxide (1-[2-(methylsulfinyl)phenyl]propan-2-one). The use of stronger oxidizing conditions, such as excess H₂O₂ or other powerful oxidants like potassium permanganate (B83412) (KMnO₄), leads to the formation of the sulfone (1-[2-(methylsulfonyl)phenyl]propan-2-one). vulcanchem.com

Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation.
Oxidizing AgentTypical ProductConditions
H₂O₂ (1 equiv.)SulfoxideControlled temperature (e.g., 0 °C)
m-CPBA (1 equiv.)SulfoxideControlled temperature (e.g., 0 °C)
H₂O₂ (>2 equiv.)SulfoneOften with heating or catalyst
KMnO₄SulfoneVigorous conditions

Electrophilic Attack and Substitution Reactions

The sulfur atom of a thioether possesses lone pairs of electrons, rendering it nucleophilic. Consequently, it can react with electrophiles. A characteristic reaction of sulfides is their alkylation by alkyl halides to form sulfonium (B1226848) salts. msu.edulibretexts.org For example, this compound would be expected to react with an electrophile like methyl iodide (CH₃I) via an Sₙ2 mechanism. In this reaction, the sulfur atom attacks the methyl group of methyl iodide, displacing the iodide ion and forming a ternary sulfonium salt, specifically {2-(1-oxopropan-2-yl)phenyl}dimethylsulfonium iodide. msu.edulibretexts.org These sulfonium salts are themselves useful synthetic intermediates.

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is primarily dictated by the electronic properties of its two substituents: the methylsulfanyl group (-SCH₃) and the propan-2-one group (-CH₂COCH₃). These groups are positioned ortho to each other on the benzene (B151609) ring, which significantly influences the rate and regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the outcome of such reactions on a substituted benzene ring is determined by the directing effects of the incumbent groups. uomustansiriyah.edu.iq In the case of this compound, the two substituents guide incoming electrophiles to specific positions on the ring.

The methylsulfanyl group (-SCH₃) is an activating group and an ortho, para-director. The sulfur atom, bearing lone pairs of electrons, can donate electron density to the aromatic ring through resonance. This donation stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the positions ortho or para to the substituent. libretexts.org In this molecule, the -SCH₃ group is at the C2 position, meaning it directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

The propan-2-one substituent (-CH₂COCH₃) , attached at the C1 position, is classified as an alkyl group. Alkyl groups are weakly activating and are also ortho, para-directors due to their electron-donating inductive effect. libretexts.org Therefore, this group directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

Attack at C3: Directed by the propan-2-one group (ortho).

Attack at C4: Directed by the methylsulfanyl group (para).

Attack at C5: Directed by the propan-2-one group (para).

Attack at C6: Directed by the methylsulfanyl group (ortho).

The methylsulfanyl group is a stronger activating group than the alkyl-type propan-2-one substituent because of its potent resonance effect. Consequently, its directing influence is generally dominant, favoring substitution at the C4 and C6 positions. However, steric factors, discussed in section 3.4.2, also play a crucial role in determining the final product distribution.

Table 1: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions
-CH₂COCH₃C1Weakly Activating (Inductive)ortho, paraC3, C5
-SCH₃C2Activating (Resonance)ortho, paraC4, C6

The rate of electrophilic aromatic substitution is highly sensitive to the nature of the substituents on the benzene ring. masterorganicchemistry.com Groups that donate electron density to the ring increase its nucleophilicity, thereby accelerating the reaction; these are known as activating groups. Conversely, electron-withdrawing groups decrease the ring's electron density, slowing the reaction, and are termed deactivating groups. libretexts.orgmasterorganicchemistry.com

Both substituents on this compound are activating.

The methylsulfanyl group (-SCH₃) is a moderately activating group. While sulfur is more electronegative than carbon, leading to an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons via resonance is the dominant factor. libretexts.org This resonance donation enriches the electron density of the aromatic ring, making it significantly more reactive than benzene.

The propan-2-one group (-CH₂COCH₃) is a weakly activating group. As an alkyl-type substituent, it donates electron density primarily through a weak inductive effect, which stabilizes the carbocation intermediate formed during the reaction. minia.edu.eg

The presence of two activating groups on the same ring means that this compound is expected to be considerably more reactive towards electrophiles than unsubstituted benzene. The cumulative electron-donating effects enhance the nucleophilicity of the phenyl ring, facilitating a faster rate of substitution.

Table 2: Relative Activating/Deactivating Effects of Substituent Classes

Group ClassExample SubstituentNature of EffectEffect on Ring Reactivity
Alkyl-CH₃, -CH₂RInductive DonationWeakly Activating
Thioether-SCH₃Resonance Donation > Inductive WithdrawalModerately Activating
Halogen-Cl, -BrInductive Withdrawal > Resonance DonationWeakly Deactivating
Carbonyl (direct)-COR, -CHOResonance and Inductive WithdrawalStrongly Deactivating

Role of Electronic and Steric Effects on Reaction Outcomes

The final regiochemical outcome of reactions involving this compound is a delicate interplay of the electronic effects (resonance and induction) and steric effects exerted by the two substituents. rsc.org These factors determine the stability of the reaction intermediates and the transition states, thereby controlling the product distribution.

The dominant electronic effect influencing regioselectivity in the electrophilic substitution of this compound is resonance stabilization provided by the methylsulfanyl group. When an electrophile attacks at the para position (C4) or the ortho position (C6) relative to the -SCH₃ group, a key resonance structure of the resulting arenium ion places the positive charge on the carbon atom directly bonded to the sulfur (C2). This allows the sulfur atom to delocalize the positive charge through its lone pairs, creating a highly stable resonance contributor.

This stabilization significantly lowers the activation energy for attack at the C4 and C6 positions compared to C3 and C5, where the -SCH₃ group cannot provide such direct resonance stabilization. minia.edu.eg While the propan-2-one substituent is attached via a methylene (B1212753) (-CH₂-) bridge, the electron-withdrawing nature of the carbonyl group has a minor deactivating inductive effect on the ring, but this is largely overshadowed by the powerful resonance donation from the sulfur atom. The primary role of the carbonyl system's electronics in this context is its minimal influence on the aromatic ring's reactivity compared to the thioether group.

Steric hindrance refers to the spatial crowding around a reactive site, which can impede the approach of a reagent. researchgate.net In this compound, both substituents and their ortho relationship create a sterically hindered environment.

The propan-2-one group (-CH₂COCH₃) is significantly bulkier than the methylsulfanyl group. Its size creates considerable steric hindrance at the adjacent C6 position, making it difficult for an incoming electrophile to attack this site, even though it is electronically activated by the -SCH₃ group.

The methylsulfanyl group (-SCH₃) also exerts some steric bulk, which hinders attack at the C3 position.

Due to these steric constraints, electrophilic attack is most likely to occur at the least hindered positions. The C4 position is para to the strongly activating -SCH₃ group and is relatively unhindered. The C5 position, while sterically accessible, is only activated by the weaker alkyl group. Therefore, the combination of strong electronic activation from the methylsulfanyl group and minimal steric hindrance makes the C4 position the most probable site for electrophilic substitution .

Table 3: Summary of Electronic and Steric Influences on Substitution Sites

PositionElectronic ActivationSteric HindrancePredicted Reactivity
C3Weak (ortho to -CH₂COCH₃)High (adjacent to -SCH₃)Low
C4Strong (para to -SCH₃)LowHigh (Most Favored)
C5Weak (para to -CH₂COCH₃)LowModerate
C6Strong (ortho to -SCH₃)Very High (adjacent to -CH₂COCH₃)Very Low

Advanced Structural and Spectroscopic Characterization in Research

X-ray Crystallography Studies of Molecular Conformation and Packing

No X-ray crystallography studies for 1-[2-(Methylsulfanyl)phenyl]propan-2-one have been found in the searched literature. Such studies would typically provide precise measurements of the molecule's three-dimensional structure.

Intermolecular Interactions and Crystal Engineering (e.g., Hydrogen Bonding)

Information regarding the intermolecular interactions, such as hydrogen bonding, and the crystal packing arrangement of this compound is unavailable due to the absence of crystallographic studies.

Vibrational Spectroscopy for Molecular Structure Elucidation

Specific experimental FT-IR and Raman spectroscopic data for this compound are not available in the reviewed scientific literature. This type of analysis is fundamental for identifying the vibrational modes of the molecule and confirming its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A detailed experimental FT-IR spectrum for this compound, which would show characteristic absorption bands for its functional groups (e.g., C=O, C-S, aromatic C-H), has not been reported in the searched sources.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Beyond Basic Identification

While basic NMR data might exist in commercial or private databases for compound verification, advanced NMR studies (such as 2D NMR techniques like COSY, HSQC, HMBC) for this compound, which would allow for unambiguous assignment of all proton and carbon signals and provide insight into through-bond and through-space correlations, are not available in the public research domain.

Advanced 2D NMR Techniques for Structural Connectivity

While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for mapping the precise structural connectivity of this compound. Experiments such as COSY, HSQC, and HMBC reveal through-bond correlations, allowing for the definitive assembly of the molecular puzzle. science.govyoutube.comsdsu.edu

COrrelation SpectroscopY (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, the key expected correlation would be a cross-peak between the methine proton of the propanone side chain (H-2) and the protons of the adjacent methyl group (H-3). Additionally, correlations between the four neighboring protons on the aromatic ring would be observed, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (one-bond 1H-13C correlations). It is a powerful tool for assigning carbon signals based on their known proton attachments. For the target molecule, HSQC would show distinct cross-peaks for each C-H bond, such as the C2-H2, C3-H3, and the methylsulfanyl C-H bonds, as well as for each of the four aromatic C-H bonds. The carbonyl carbon (C1) and the two quaternary aromatic carbons would be absent from the HSQC spectrum, confirming their lack of directly bonded protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the most critical long-range connectivity information, mapping correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule.

Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (H-3) to both the methine carbon (C-2) and the carbonyl carbon (C-1).

A correlation from the methine proton (H-2) to the carbonyl carbon (C-1) and the aromatic carbon C-1'.

Correlations from the protons of the methylsulfanyl group to the aromatic carbon they are attached to (C-2').

Correlations from the aromatic protons to adjacent and geminal carbons, definitively linking the propan-2-one side chain and the methylsulfanyl group to specific positions on the phenyl ring.

The table below summarizes the predicted 2D NMR correlations that would be instrumental in confirming the structure of this compound.

Proton Signal Expected COSY Correlations (with Proton) Expected HSQC Correlation (with Carbon) Expected HMBC Correlations (with Carbon)
H-2 (methine)H-3C-2C-1, C-3, C-1', C-6'
H-3 (methyl)H-2C-3C-1, C-2
H (methylsulfanyl)NoneC (methylsulfanyl)C-2'
Aromatic ProtonsAdjacent Aromatic ProtonsRespective Aromatic CarbonsAdjacent and Geminal Aromatic Carbons, C-1

Dynamic NMR for Conformational Studies

The presence of an ortho-substituent (the methylsulfanyl group) next to the propan-2-one side chain introduces significant steric hindrance, which can restrict the free rotation around the single bond connecting the phenyl ring and the carbonyl group (Ar-CO bond). unibas.it Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational dynamics. libretexts.org

By recording NMR spectra at various temperatures, the kinetics of this rotational process can be investigated. At ambient temperature, the rotation around the Ar-CO bond may be fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for chemically similar protons and carbons appear sharp and singular.

However, as the temperature is lowered, the rotation slows down. If the rotational barrier is sufficiently high, the molecule may become "frozen" in one or more stable conformations (rotamers) on the NMR timescale. This would lead to a phenomenon known as decoalescence, where single peaks broaden and then split into multiple distinct signals corresponding to the non-equivalent nuclei in each stable conformer. unibas.it By analyzing the changes in the spectral line shapes as a function of temperature, it is possible to calculate the rate of the exchange process and, ultimately, the free energy of activation (ΔG‡) for the rotation. niscpr.res.in For aryl alkyl ketones with ortho substituents, these barriers can be significant enough to be measured by DNMR, providing valuable insight into the molecule's flexibility and conformational preferences. unibas.itacs.org

Mass Spectrometry for Mechanistic Pathway Analysis and Complex Mixture Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass and, through fragmentation analysis, its structure. It is crucial for confirming molecular weight and for analyzing reaction pathways and complex mixtures containing this compound.

Fragmentation Patterns and Ion Dissociation Pathways

When subjected to ionization in a mass spectrometer, particularly with a hard ionization technique like Electron Ionization (EI), the molecular ion of this compound (m/z 180) becomes energetically unstable and undergoes fragmentation. The resulting pattern of fragment ions is a characteristic fingerprint of the molecule's structure. wikipedia.org For ketones, a primary and highly predictable fragmentation pathway is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu

For this compound, two main alpha-cleavage pathways are predicted:

Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond results in the loss of a methyl radical (mass of 15 Da). This would generate a stable acylium ion at a mass-to-charge ratio (m/z) of 165. This ion, the [2-(methylsulfanyl)benzoyl] cation, is often a prominent peak.

Formation of the acetyl cation: Cleavage of the bond between the carbonyl carbon (C1) and the aromatic ring leads to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43. This fragment is highly characteristic of methyl ketones and is often the base peak (the most intense peak) in the spectrum.

Subsequent fragmentation of the m/z 165 ion could occur, for example, through the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would yield a fragment ion at m/z 137. The table below outlines these primary predicted fragmentation pathways.

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Predicted Structure of Fragment Ion
180 ([M]⁺•)•CH₃165[2-(Methylsulfanyl)benzoyl] cation
180 ([M]⁺•)•C₈H₉S43Acetyl cation
165CO137[C₇H₇S]⁺ ion

Under softer ionization conditions like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 181 would be the primary ion observed. Collision-induced dissociation (CID) of this ion would likely follow similar pathways, often initiated by the loss of neutral molecules. nih.govrsc.org

Predicted Collision Cross Section (CCS) Measurements

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of characterization by separating ions based on their size, shape, and charge in the gas phase. This separation is quantified by the ion's rotationally averaged collision cross section (CCS), a value representing its effective area as it tumbles through a buffer gas (typically nitrogen). nih.gov The CCS value is a robust and characteristic physical property that can help distinguish between isomers and increase confidence in compound identification, especially in complex mixtures. nih.gov

While no experimental CCS value has been reported for this compound, advances in computational chemistry and machine learning allow for its accurate prediction. acs.org Various prediction models, trained on large databases of experimentally determined CCS values, can calculate a theoretical CCS value based solely on the chemical structure. nih.gov

Using computational prediction tools, a theoretical CCS value can be generated for different adducts of the molecule. This predicted value serves as a valuable reference point for future experimental work, aiding in the tentative identification of the compound in IM-MS analyses until an authentic standard can be measured.

The table below shows predicted CCS values for common adducts of this compound.

Compound Name Adduct Predicted CCS (Ų) in N₂
This compound[M+H]⁺~135.5
This compound[M+Na]⁺~138.2

Note: Predicted values are estimates generated from machine learning models (e.g., AllCCS) and may vary slightly between different prediction algorithms.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. These ab initio methods provide a foundational understanding of a compound's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govmdpi.com This process involves calculating the molecule's electron density to find the lowest energy state. For 1-[2-(Methylsulfanyl)phenyl]propan-2-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G**, would precisely compute the bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

The geometry optimization reveals key structural features, such as the planarity of the phenyl ring and the spatial orientation of the propan-2-one and methylsulfanyl side chains relative to the ring. These parameters are crucial for understanding the molecule's steric and electronic properties.

Interactive Table 1: Predicted Geometrical Parameters from DFT Calculations This table shows representative data that would be obtained from a DFT geometry optimization for this compound. Users can sort the data by parameter type.

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC-S (Thioether)~1.76 Å
Bond LengthS-CH₃ (Thioether)~1.80 Å
Bond LengthC=O (Carbonyl)~1.21 Å
Bond LengthC-C (Aromatic)~1.39 Å
Bond AngleC-S-C (Thioether)~99.0°
Bond AngleC-C=O (Keto)~120.0°
Dihedral AngleC(ring)-C(ring)-C(side chain)-C(carbonyl)Variable

Note: The values presented are typical and illustrative of what a DFT calculation would yield.

Frontier Molecular Orbital Theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. mdpi.com For this compound, the analysis would likely show the HOMO localized on the electron-rich phenyl ring and sulfur atom, while the LUMO would be centered on the electron-withdrawing carbonyl group.

Interactive Table 2: Predicted Frontier Orbital Energies This table presents potential energy values for the frontier orbitals of this compound as predicted by DFT calculations.

ParameterEnergy (eV)Description
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital (electron-donating capacity)
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital (electron-accepting capacity)
Energy Gap (ΔE)4.7 eVIndicates high kinetic stability and moderate reactivity

Note: These energy values are illustrative examples derived from computational models.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (high electron density), and blue indicates regions of most positive electrostatic potential (electron deficiency). researchgate.net

For this compound, an MEP map would highlight:

Negative Regions (Red/Yellow): The area around the carbonyl oxygen atom, indicating its high electron density and susceptibility to electrophilic attack. The sulfur atom of the methylsulfanyl group would also show a region of negative potential.

Positive Regions (Blue/Green): The areas around the hydrogen atoms, particularly those on the phenyl ring, identifying them as potential sites for nucleophilic attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is invaluable for studying conformational changes and environmental effects.

MD simulations can explore the conformational landscape of this compound by simulating its atomic motions. The molecule's flexibility is primarily determined by the rotation around its single bonds, specifically the bond connecting the propan-2-one group to the phenyl ring and the bonds associated with the methylsulfanyl group.

The simulations would track the dihedral angles of these rotatable bonds over time to identify the most stable, low-energy conformations. This analysis helps determine the molecule's preferred shape in different environments and its ability to adopt different spatial arrangements, which can influence its interaction with other molecules.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model this compound in various explicit solvents, such as water (polar protic), acetonitrile (B52724) (polar aprotic), and heptane (B126788) (non-polar), to understand these effects. researchgate.net

In a polar solvent like water, the polar carbonyl group would form strong interactions (e.g., hydrogen bonds with water) that would influence the molecule's orientation and conformational preferences. researchgate.net In a non-polar solvent, intramolecular forces would play a more dominant role in determining the conformation. researchgate.net These simulations provide insight into how solubility and molecular structure are modulated by the surrounding medium.

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical transformations a molecule can undergo is fundamental to chemistry. Reaction pathway modeling uses quantum chemical calculations to map out the potential energy surface (PES) of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing all stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS).

Methodology The primary tool for this modeling is often Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. A typical procedure involves:

Geometry Optimization: The three-dimensional structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State Search: A variety of algorithms are used to locate the transition state structure that connects the reactants and products. This structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: A vibrational frequency calculation is performed on all optimized structures. A stable molecule (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving across the energy barrier.

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS correctly connects the intended reactants and products, an IRC calculation is performed. This traces the path down the PES from the TS in both forward and reverse directions, ideally leading to the reactant and product minima.

Application to Ketone Reactions For this compound, the ketone functional group is a primary site of reactivity. Computational modeling could be applied to study various reactions, such as:

Nucleophilic Addition: The addition of a nucleophile to the electrophilic carbonyl carbon is a classic ketone reaction. Computational studies can model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent protonation of the alkoxide. The transition state would feature the partial formation of the new bond to the nucleophile and the simultaneous breaking of the C=O pi bond. academie-sciences.frksu.edu.sa

Enolate Formation: Abstraction of an alpha-hydrogen by a base to form an enolate is another key reaction. Modeling can determine the energy barrier for this proton transfer and the relative stabilities of the possible enolates.

Norrish Type Reactions: These photochemical reactions are characteristic of ketones. A Norrish Type II reaction, for example, involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group. scholarsresearchlibrary.com This proceeds through a six-membered cyclic transition state to form an enol and an alkene. scholarsresearchlibrary.com A computational study on 2-pentanone, for instance, successfully modeled this mechanism and calculated an energy barrier of 56.13 kcal/mol for the process. scholarsresearchlibrary.com

The table below outlines the key computational steps and their purpose in characterizing a reaction pathway.

Computational StepPurpose
Geometry OptimizationTo find the lowest energy structure of reactants, products, and intermediates.
Transition State (TS) SearchTo locate the highest energy point (saddle point) on the reaction path between reactants and products.
Vibrational Frequency AnalysisTo characterize stationary points. Reactants/products have all real frequencies; a TS has exactly one imaginary frequency.
Intrinsic Reaction CoordinateTo confirm that the TS connects the correct reactant and product minima on the potential energy surface.
Energy CalculationTo determine the activation energy (barrier height) and the overall reaction energy (enthalpy/free energy).

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods can accurately predict vibrational spectra (Infrared and Raman) of molecules. These predictions are invaluable for interpreting experimental spectra, assigning specific absorption bands to molecular motions, and confirming the structure of a synthesized compound. nih.govnih.gov

Methodology The standard approach involves performing a geometry optimization followed by a frequency calculation at the same level of theory, commonly DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov The calculation yields a list of vibrational frequencies and their corresponding IR intensities and Raman activities.

Due to approximations in the theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor, which depends on the method and basis set used. longdom.org

A crucial part of the analysis is the assignment of each vibrational mode. This is often achieved through Potential Energy Distribution (PED) analysis, which breaks down each complex vibration into contributions from simpler internal coordinates like bond stretching, angle bending, and torsions. nih.gov

Predicted Vibrational Frequencies for this compound While a specific experimental spectrum for this compound is not available for comparison, a theoretical study would yield a set of vibrational modes characteristic of its functional groups. The table below presents an illustrative list of predicted, scaled vibrational frequencies and their assignments for the title compound, based on known ranges for its constituent parts.

Predicted Scaled Frequency (cm⁻¹)Assignment (Potential Energy Distribution)Vibrational Mode Description
~3070ν(C-H)Aromatic C-H Stretch
~2985νas(CH₃)Asymmetric CH₃ Stretch (Propanone & Methylsulfanyl)
~2930νs(CH₃)Symmetric CH₃ Stretch (Propanone & Methylsulfanyl)
~1715ν(C=O)Carbonyl C=O Stretch
~1590ν(C=C)Aromatic Ring C=C Stretch
~1475ν(C=C)Aromatic Ring C=C Stretch
~1430δas(CH₃)Asymmetric CH₃ Bend
~1360δs(CH₃)Symmetric CH₃ Bend (Umbrella Mode)
~1100ν(C-C)Phenyl-Carbonyl C-C Stretch
~750γ(C-H)Out-of-plane Aromatic C-H Bend (ortho-disubstituted)
~690ν(C-S)Carbon-Sulfur Stretch

Note: This table is illustrative and represents typical values that would be expected from a DFT calculation. ν = stretching, δ = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations of Related Compounds

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. nih.gov These materials are crucial for technologies like optical switching and frequency conversion. longdom.org Computational chemistry is a key tool for predicting the NLO response of new molecules, guiding the design of materials with enhanced properties. nih.gov

The NLO response is governed by the molecule's polarizability (α) and hyperpolarizabilities (first hyperpolarizability β, second hyperpolarizability γ). Large values of hyperpolarizability are desirable for NLO applications. Molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT). nih.gov

Computational Approach DFT and time-dependent DFT (TD-DFT) are widely used to calculate (hyper)polarizability tensors. nih.govcore.ac.uk The calculations determine how the molecular dipole moment changes in the presence of an applied electric field. The presence of heteroatoms like sulfur can enhance NLO properties due to the availability of lone-pair electrons and the atom's higher polarizability.

NLO Properties of Thiophenyl and Related Compounds While no specific NLO calculations have been reported for this compound, studies on structurally related compounds provide valuable insights. Organic molecules containing thiophene (B33073) or thioether moieties are of great interest for NLO applications. researchgate.net The sulfur atom can act as part of a π-bridge or as an electron-donating group, facilitating charge transfer and enhancing the hyperpolarizability.

For example, theoretical studies on various donor-π-acceptor (D-π-A) systems show that the choice of the π-bridge and the acceptor group significantly impacts the NLO response. Computational investigations of novel triazole derivatives containing a thio-linkage found that certain substitution patterns lead to significant first and second hyperpolarizability values, indicating their potential for use in optoelectronic devices. researchgate.net One such compound, with a bromophenyl group, exhibited a first hyperpolarizability (β) of 6.317 x 10⁻³⁰ esu, a value that suggests promising NLO activity. researchgate.net

The following table summarizes calculated first hyperpolarizability (β₀) values for some related pyrrole (B145914) hydrazone compounds, demonstrating how structural modifications influence the NLO response. nih.gov

CompoundDescriptionCalculated First Hyperpolarizability (β₀) (x 10⁻³⁰ esu)
3APyrrole hydrazone with phenyl group33.19
3BPyrrole hydrazone with 2-chlorophenyl group48.83
3CPyrrole hydrazone with 4-nitrophenyl group63.89

These results show that the incorporation of electron-withdrawing groups (-Cl, -NO₂) increases the hyperpolarizability, highlighting a common strategy in the design of NLO materials. nih.gov Similar principles would apply to the design of derivatives based on this compound, where the methylsulfanyl group acts as a donor.

Applications As Chemical Intermediates and Scaffolds in Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

1-[2-(Methylsulfanyl)phenyl]propan-2-one is recognized as a versatile small molecule scaffold in synthetic chemistry. biosynth.com Its utility as a building block stems from the combined reactivity of its functional groups. The ketone can undergo a wide range of reactions, including nucleophilic additions, condensations, and reductions. The protons on the carbon atoms alpha to the carbonyl group (the methylene (B1212753) and methyl groups) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile for forming new carbon-carbon bonds.

Furthermore, the ortho-methylsulfanyl group is not merely a passive substituent; it can influence the electronic properties of the aromatic ring and can itself participate in certain reactions, particularly cyclizations, to form sulfur-containing heterocyclic systems. This combination of reactive sites allows chemists to use this compound as a foundational element, systematically adding complexity to generate diverse and valuable target molecules.

Precursor in the Synthesis of Specific Compound Classes

The specific arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of several important classes of organic compounds.

In pharmaceutical research, the development of analogs of existing drugs is a common strategy to discover new therapeutic agents with improved efficacy or safety profiles. nih.gov The anti-inflammatory drug Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor characterized by a (methylsulfonyl)phenyl group attached to a furanone ring. The established synthesis of Firocoxib utilizes 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, a regioisomer of the title compound where the methylsulfanyl group is in the para-position. googleapis.comgoogle.com

Given this precedent, this compound represents a valuable starting material for creating novel Firocoxib analogs. By using this ortho-isomer, synthetic chemists can construct regioisomeric versions of Firocoxib and related COX-2 inhibitors. nih.govualberta.ca Such analogs, where the key methylsulfonyl pharmacophore is positioned differently in space, could exhibit unique binding interactions within the COX-2 enzyme active site, potentially leading to compounds with altered potency, selectivity, or metabolic stability. The synthesis of such analogs is a key strategy in modern medicinal chemistry for expanding on known pharmacophores. nih.gov

A series of 3-amino-2-methyl-1-phenylpropanones, sharing the same core phenylpropanone structure, have been synthesized and shown to possess potent hypolipidemic activity, further demonstrating the utility of this compound class as a scaffold for pharmaceutical precursors. nih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities and for being precursors to flavonoids. They are typically synthesized through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation, which occurs between an aromatic ketone and an aromatic aldehyde. wikipedia.org

This compound is a suitable ketone component for this reaction as it possesses acidic α-hydrogens on its terminal methyl group. In the presence of a base such as sodium hydroxide, it can be deprotonated to form an enolate ion. This enolate can then act as a nucleophile, attacking the carbonyl carbon of various aromatic aldehydes. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. This reaction provides a straightforward route to novel chalcone (B49325) derivatives containing an ortho-methylsulfanylphenyl moiety.

Reactant A: KetoneReactant B: Aromatic AldehydeResulting Chalcone Derivative
This compoundBenzaldehyde (B42025)(E)-1-[2-(Methylsulfanyl)phenyl]-4-phenylbut-3-en-2-one
This compound4-Methoxybenzaldehyde(E)-1-[2-(Methylsulfanyl)phenyl]-4-(4-methoxyphenyl)but-3-en-2-one
This compound4-Chlorobenzaldehyde(E)-4-(4-chlorophenyl)-1-[2-(methylsulfanyl)phenyl]but-3-en-2-one
This compoundFurfural(E)-4-(Furan-2-yl)-1-[2-(methylsulfanyl)phenyl]but-3-en-2-one

This table presents the expected products from the Claisen-Schmidt condensation, a well-established reaction for chalcone synthesis. wikipedia.orgrsc.org

The molecular structure of this compound is particularly well-suited for the synthesis of benzo[b]thiophenes, a heterocyclic ring system of significant interest in medicinal chemistry and materials science. semanticscholar.orgsemanticscholar.org The key feature enabling this transformation is the presence of the methylsulfanyl group ortho to the propanone side chain.

This proximity allows for intramolecular cyclization reactions where the sulfur atom acts as a nucleophile. While the ketone itself may not cyclize directly, it can be readily converted into a more reactive intermediate. For example, the ketone can be transformed into an alkyne. Subsequent treatment with an electrophilic reagent can trigger an electrophilic sulfur-mediated cyclization, where the sulfur atom attacks the activated alkyne, leading to the formation of the benzo[b]thiophene ring. nih.gov This strategy is a powerful method for constructing substituted benzo[b]thiophenes, which are otherwise difficult to synthesize. nih.gov Various methods for the synthesis of thiophenes and their benzo derivatives via cyclization of functionalized precursors are well-documented in the chemical literature. researchgate.netnih.gov

Development of Photoinitiators and Polymerization Catalysts (via Derivatives)

Derivatives of aromatic ketones containing methylsulfanyl groups are known to be effective photoinitiators, which are compounds that generate reactive species (such as free radicals) upon exposure to light. researchgate.net These species can initiate polymerization reactions, making them essential components in UV-curable inks, coatings, and adhesives. google.com

Specifically, α-aminoacetophenones are a prominent class of Type I photoinitiators that undergo α-cleavage (Norrish Type I reaction) upon UV irradiation to form radicals. The compound 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone, a derivative of the para-isomer of the title compound, is a well-known UV initiator. nih.gov Its precursor is 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. nih.gov

Following this established chemistry, this compound can serve as a key intermediate for the synthesis of novel ortho-substituted photoinitiators. Through chemical modification at the α-position (the methylene group), functional groups such as an amino group (e.g., morpholine) can be introduced. The resulting α-amino ketone derivative would be expected to function as a photoinitiator. The presence of the thioether group in these molecules can influence their photochemical properties and enhance their performance. researchgate.net

Precursor CompoundDerivative ClassFunctionKey Reaction
This compoundα-Amino KetoneType I Photoinitiatorα-Amination
This compoundα-Hydroxy KetoneType I Photoinitiatorα-Hydroxylation

This table outlines plausible derivatizations of the title compound to create known classes of photoinitiators.

Utility in Materials Science for Specialty Chemical Production

The application of this compound as a precursor for photoinitiators directly links its utility to materials science. The production of advanced materials through photopolymerization is a cornerstone of modern manufacturing, used in applications ranging from microelectronics to 3D printing and protective coatings.

Derivatives of this compound can be used to produce specialty chemicals that enable these processes. A notable advantage conferred by the methylsulfanyl group is the potential for enhanced adhesion of UV-cured polymer films to metal surfaces. google.com The sulfur atom, with its lone pairs of electrons, can coordinate to metal atoms, effectively anchoring the polymerizable formulation to the substrate. This improves the durability and performance of coatings on inert metal surfaces, a critical requirement in many industrial applications. Therefore, photoinitiators derived from this scaffold are not just polymerization triggers but also function as adhesion promoters, making them valuable specialty chemicals in materials science. google.com

Synthesis and Characterization of Derivatives and Analogues

Systematic Modification of the Phenyl Ring Substituents

The phenyl ring serves as a key area for structural modification, allowing for the introduction of various substituents to modulate the molecule's properties.

The introduction of halogens or alkyl groups onto the phenyl ring can be achieved through electrophilic aromatic substitution. The existing methylsulfanyl group is an ortho, para-directing activator, while the acetylmethyl group (-CH₂C(O)CH₃) is a deactivating, meta-directing group. The interplay of these electronic effects governs the regioselectivity of substitution reactions.

Halogenation, particularly bromination, can be accomplished using reagents like bromine in acetic acid. nih.gov Given the steric hindrance at the position ortho to the methylsulfanyl group and the deactivating nature of the side chain, substitution is likely to occur at the positions para and ortho to the methylsulfanyl group that are not already substituted. A plausible strategy for the bromination of a related thioanisole (B89551) derivative involves reaction with bromine and hydrogen peroxide in acetic acid. nih.gov

Table 1: Representative Halogenation Strategy

Reactant Reagents Product Yield Reference

Note: This table represents a strategy for a related compound, illustrating a potential pathway for the halogenation of 1-[2-(Methylsulfanyl)phenyl]propan-2-one.

Alkylation via Friedel-Crafts reactions presents a pathway for introducing alkyl groups, though the presence of the deactivating ketone moiety can necessitate harsher conditions or alternative catalytic systems.

The thioether linkage is readily susceptible to oxidation, providing a straightforward route to analogues containing sulfoxide (B87167) and sulfone groups. These transformations significantly alter the electronic and steric properties of the sulfur substituent. The oxidation of the methylsulfanyl group to the corresponding methylsulfonyl group can be achieved using oxidizing agents such as Oxone (potassium peroxymonosulfate). chemicalbook.com A typical procedure involves dissolving the sulfide (B99878) in a solvent mixture like tert-butanol (B103910) and chloroform, followed by the dropwise addition of an aqueous solution of Oxone at controlled temperatures. chemicalbook.com This method has been shown to be effective for converting phenyl sulfides to phenyl sulfones in high yield. chemicalbook.comchemicalbook.com

Table 2: Synthesis of Sulfur-Oxidized Analogues

Starting Material Reagent Product Yield Reference
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]-1-propanone Oxone 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone 82% chemicalbook.com

Derivatization of the Propan-2-one Moiety

The ketone carbonyl group is a prime site for derivatization, enabling the synthesis of a wide array of analogues through condensation reactions and stereoselective reductions.

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. nih.govnih.gov The synthesis of hydrazones can be accomplished by reacting the ketone with hydrazine hydrate (B1144303) or substituted hydrazines in a suitable solvent, such as ethanol, often under reflux conditions. orgsyn.orgnih.gov These reactions are typically high-yielding and provide crystalline products that are useful for further synthetic transformations or biological evaluation. minosegibutor.huresearchgate.net

Table 3: General Synthesis of Hydrazone Derivatives

Reactants Conditions Product Type Reference
Ketone, Hydrazine Hydrate Ethanol, Reflux Hydrazone orgsyn.org
Ketone, Phenylhydrazine Ethanol, Reflux Phenylhydrazone minosegibutor.hu

The creation of enantiomerically pure compounds is crucial for pharmacological studies. For derivatives of this compound, this is primarily achieved through the asymmetric reduction of the ketone to produce chiral secondary alcohols. Biocatalytic reductions using whole-cell catalysts have proven highly effective for this transformation. mdpi.comresearchgate.net

Various yeast strains and recombinant alcohol dehydrogenases can reduce 1-(arylsulfanyl)propan-2-ones to the corresponding (R)- or (S)-alcohols with high conversion rates and excellent enantioselectivity (ee > 99%). mdpi.comresearchgate.net For instance, yeast strains like Pichia carsonii (WY1) and Lodderomyces elongisporus (WY2) typically yield the (S)-alcohol, while recombinant Lactobacillus kefir alcohol dehydrogenase (LkADH) produces the (R)-enantiomer. researchgate.net Chiral resolution of racemic mixtures via chromatography is another viable method for separating enantiomers. nih.govmdpi.com

Table 4: Enantioselective Bioreduction of 1-(Arylsulfanyl)propan-2-ones

Biocatalyst Substrate Product Configuration Conversion (%) Enantiomeric Excess (%) Reference
P. carsonii (WY1) 1-(Phenylsulfanyl)propan-2-one (S) >99 >99 mdpi.comresearchgate.net
L. elongisporus (WY2) 1-(Phenylsulfanyl)propan-2-one (S) >99 >99 mdpi.comresearchgate.net
L. kefir ADH (LkADH) 1-(Phenylsulfanyl)propan-2-one (R) >99 >99 mdpi.comresearchgate.net

Synthesis of Aminated Analogues (e.g., 1-[2-(Methylsulfanyl)phenyl]propan-2-amine)

The synthesis of the corresponding primary amine, 1-[2-(Methylsulfanyl)phenyl]propan-2-amine, is most commonly achieved through reductive amination of the parent ketone. This one-pot reaction involves the formation of an imine intermediate by reacting the ketone with an amine source, followed by in-situ reduction. researchgate.netorganic-chemistry.org

A common procedure for this transformation involves reacting the ketone with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, and a reducing agent like sodium cyanoborohydride in a solvent like methanol. youtube.com This method is widely applicable to various ketones for the synthesis of primary amines. youtube.com Alternative methods may employ other reducing agents or catalytic systems. The resulting amine is a key building block for the synthesis of more complex derivatives. nih.gov

Table 5: Reductive Amination for Synthesis of Aminated Analogues

Ketone Precursor Reagents Product Reference
1-Phenyl-2-propanone Ammonium acetate, Sodium cyanoborohydride, Methanol 2-Amino-1-phenylpropane youtube.com
Phenyl acetone Deuterated methylamine, Tetraalkyl titanate, Reducing agent [2H3]-1-Methylamino-2-phenylpropane google.com

Structure-Reactivity Relationships in Series of Analogues

The reactivity of analogues of this compound is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. These modifications can alter the electron density at the sulfur atom and the carbonyl group, thereby affecting the rates and mechanisms of various reactions. The principles of physical organic chemistry, particularly linear free-energy relationships like the Hammett equation, provide a framework for understanding these substituent effects.

The relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for a substituted derivative, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ is the reaction constant indicating the sensitivity of the reaction to these effects. pharmacy180.comwikipedia.org

Influence of Substituents on the Oxidation of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, typically yielding the corresponding sulfoxide and subsequently the sulfone. The rate of this oxidation is highly dependent on the electronic properties of the substituents on the phenyl ring.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density on the sulfur atom. This enhanced nucleophilicity of the sulfur facilitates the attack by an electrophilic oxidizing agent, leading to an increased rate of oxidation. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), decrease the electron density on the sulfur atom, making it less nucleophilic and thus decreasing the rate of oxidation. ias.ac.inrsc.org

A study on the oxidation of monosubstituted aryl methyl sulfides to their corresponding sulfoxides revealed a negative polar reaction constant (ρ), indicating that the reaction is favored by electron-donating substituents. ias.ac.in This suggests that in the transition state, there is a buildup of positive charge on the sulfur atom, which is stabilized by EDGs.

The following table illustrates the expected relative rates of oxidation for a series of para-substituted analogues of this compound based on the Hammett substituent constants (σp).

Substituent (X)Hammett Constant (σp)Relative Rate of Oxidation (k_rel)Expected Reactivity
-OCH₃-0.27HighFastest
-CH₃-0.17Moderate-HighFaster
-H0.00BaselineReference
-Cl0.23Moderate-LowSlower
-CN0.66LowSlower
-NO₂0.78Very LowSlowest

Influence of Substituents on the Reactivity of the Carbonyl Group

The reactivity of the propan-2-one moiety, particularly the electrophilicity of the carbonyl carbon, is also modulated by the substituents on the phenyl ring. Nucleophilic addition to the carbonyl group is a characteristic reaction of ketones. libretexts.org

Electron-withdrawing groups on the phenyl ring enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to an increase in the rate of reactions such as cyanohydrin formation or addition of organometallic reagents. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic addition. libretexts.org

The effect of substituents on the reactivity of the carbonyl group can also be analyzed using the Hammett equation. For nucleophilic addition reactions, a positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing groups. These groups help to stabilize the developing negative charge on the oxygen atom in the transition state.

The table below provides a qualitative prediction of the relative reactivity of the carbonyl group in para-substituted analogues of this compound towards a nucleophile.

Substituent (X)Hammett Constant (σp)Relative Carbonyl ElectrophilicityExpected Reactivity towards Nucleophiles
-OCH₃-0.27LowestSlowest
-CH₃-0.17LowSlower
-H0.00BaselineReference
-Cl0.23ModerateFaster
-CN0.66HighFaster
-NO₂0.78HighestFastest

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

Traditional chemical syntheses often rely on harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable methods for synthesizing 1-[2-(Methylsulfanyl)phenyl]propan-2-one. A particularly promising avenue is the use of biocatalysis.

Recent studies on analogous compounds, such as 1-(arylsulfanyl)propan-2-ones, have demonstrated the efficacy of whole-cell biocatalysts for their synthesis and transformation. nih.govresearchgate.net Research could focus on employing engineered enzymes or whole-cell systems (e.g., yeast strains) to produce the target compound. These biological systems can operate under mild conditions (room temperature, aqueous media) and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproduct formation. Investigating enzymatic pathways could lead to a more environmentally benign and economically viable production process.

Table 1: Potential Sustainable Synthesis Strategies

Strategy Potential Advantages Research Focus
Whole-Cell Biocatalysis Mild reaction conditions, high enantioselectivity, reduced waste. Screening of yeast and bacterial strains; metabolic engineering.
Enzymatic Synthesis High specificity, biodegradable catalysts. Identification and immobilization of relevant ketoreductases or transferases.
Flow Chemistry Improved safety, scalability, and efficiency; precise control over reaction parameters. Development of continuous flow reactors with immobilized catalysts.

| Mechanochemistry | Reduced solvent usage, potentially novel reactivity. | Exploration of solid-state reactions using ball milling. |

Catalyst Development for Chemo- and Regioselective Transformations

The molecular structure of this compound features multiple reactive sites, including a ketone group, an activated methylene (B1212753) group, and a methylsulfanyl group. This complexity presents an opportunity for developing highly selective catalytic transformations. Future research should focus on catalysts that can target a specific site without affecting others.

For instance, the bioreduction of the ketone group in related 1-(arylsulfanyl)propan-2-ones using alcohol dehydrogenases from organisms like Lactobacillus kefir has been shown to produce chiral alcohols with excellent conversion rates (60–99%) and high enantiomeric excess (>95%). nih.govresearchgate.net Further development could involve:

Immobilized Enzymes: Creating robust, reusable catalysts for industrial-scale synthesis of chiral building blocks.

Chemo-enzymatic Cascades: Combining biocatalysts with chemical catalysts to perform multi-step transformations in a one-pot process.

Transition Metal Catalysis: Designing organometallic catalysts for selective C-H activation or cross-coupling reactions at the aromatic ring, enabling the synthesis of more complex derivatives.

Investigation of Novel Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and discovering new transformations. The interplay between the ortho-methylsulfanyl group and the propanone side chain could lead to unique intramolecular reactions.

Future work should employ a combination of experimental and computational methods to explore these mechanisms. For example, the acid-catalyzed intramolecular cyclization to form benzothiophene (B83047) derivatives is a plausible but understudied pathway. Computational approaches, such as Molecular Electron Density Theory (MEDT), can provide insights into reaction pathways, transition states, and the feasibility of different mechanisms, similar to how they have been used to elucidate complex cycloaddition reactions. nih.gov This knowledge would be instrumental in designing rational synthetic routes to novel heterocyclic compounds.

Exploration of New Applications as Advanced Functional Materials Precursors

The sulfur atom and aromatic system within this compound make it an attractive precursor for advanced functional materials. Thiophene (B33073) and benzothiophene-based materials are known for their applications in organic electronics (e.g., organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)).

Research should be directed towards using this compound as a building block for:

Sulfur-Containing Polymers: Polymerization through reactions involving the ketone or aromatic ring could yield novel conductive or photoreactive polymers.

Organic Semiconductors: Derivatization and subsequent cyclization could produce novel benzothiophene-based small molecules for use as semiconductors in organic thin-film transistors.

Photoinitiators: Related structures, like 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone, are known to function as photoinitiators in polymerization processes due to their ability to absorb UV light. cymitquimica.com The potential of this compound in this capacity remains an unexplored area.

In-depth Studies of Interactions with Biological Systems at a Molecular Level

Understanding how small molecules interact with biological systems is fundamental to drug discovery and toxicology. While the biological activity of this compound is largely unknown, related sulfur-containing compounds have shown bioactivity. For example, certain 2-methylsulfanyl fatty acids have demonstrated cytotoxicity against human leukemia cell lines. nih.gov This suggests that in-depth studies of the target compound are warranted.

Future research should aim to identify potential protein targets and understand the molecular interactions at the binding site. nih.gov This can be achieved through:

Computational Docking: In silico screening against libraries of protein structures to predict potential binding partners and binding modes.

Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm and quantify interactions with purified proteins.

Table 2: Proposed Research for Biological Interactions

Research Area Methodology Objective
Target Identification In silico docking, affinity chromatography-mass spectrometry. To identify potential protein or nucleic acid binding partners.
Binding Characterization Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). To determine binding affinity (Kd), kinetics, and thermodynamics.

| Structural Biology | X-ray crystallography, Cryo-electron microscopy (Cryo-EM). | To obtain high-resolution structural data of the compound bound to its macromolecular target. |

Beyond identifying binding partners, it is crucial to understand the downstream cellular effects. Initial studies should involve cell-based assays to screen for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. If an activity is identified, subsequent research should focus on elucidating the mechanism of action by investigating its impact on specific molecular pathways and cellular processes. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular response to the compound, helping to pinpoint the pathways it modulates.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The progression of chemical synthesis from traditional batch processing to more controlled and efficient methodologies relies heavily on the implementation of Process Analytical Technology (PAT). A cornerstone of PAT is the use of in-situ spectroscopic techniques, which allow for real-time, continuous monitoring of reaction parameters directly within the reaction vessel. This approach provides a wealth of data on reaction kinetics, the formation of intermediates, and the conversion of reactants to products, enabling precise control and optimization. For a compound such as this compound, which contains multiple functional groups—a ketone, a thioether, and a substituted aromatic ring—several advanced spectroscopic methods are particularly well-suited for in-situ analysis.

Modern spectroscopic techniques are pivotal in both research and industrial settings for characterizing chemical structures, imaging biological samples, and observing chemical reactions in detail. southampton.ac.uk These methods, integral to PAT, facilitate a deeper, science-based understanding of critical process parameters that influence the final product's quality. mt.com The primary goal of PAT is to design, analyze, and control manufacturing through timely measurements of these parameters. mt.com

Key spectroscopic tools for in-situ reaction monitoring include Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. mt.comyoutube.com These techniques are capable of providing continuous, real-time data, which is essential for optimizing and controlling ongoing reactions. americanpharmaceuticalreview.com

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound by tracking changes in the vibrational modes of its functional groups. americanpharmaceuticalreview.com By inserting an immersion probe directly into the reaction mixture, spectra can be collected in real-time without the need for sample extraction. americanpharmaceuticalreview.com

For the synthesis of this compound, likely through a Friedel-Crafts-type acylation or a related coupling reaction, FTIR would be invaluable for monitoring the consumption of reactants and the formation of the ketone product. The most distinct spectral feature to monitor would be the carbonyl (C=O) stretch of the propan-2-one moiety.

Key Monitoring Parameters for this compound Synthesis via FTIR:

Carbonyl (C=O) Stretch: The appearance and increase in intensity of the strong absorption band for the ketone carbonyl group, typically in the region of 1700-1725 cm⁻¹, would signify the formation of the product. In a study monitoring imine synthesis, the C=O stretching mode of the starting ketone was tracked to determine the reaction rate. researchgate.net

Reactant Disappearance: Concurrently, the disappearance of characteristic peaks from the starting materials, for instance, the C=O stretch of an acyl halide (e.g., ~1800 cm⁻¹) if used as a reactant, would be monitored.

C-S Stretch: The methylsulfanyl group (S-CH₃) has a C-S stretching vibration, although it is often weak and can be difficult to discern in a complex reaction mixture.

The real-time data collected can be used to generate concentration profiles of reactants and products over time, allowing for detailed kinetic analysis. youtube.com

Functional GroupSpectroscopic TechniqueTypical Wavenumber (cm⁻¹)Application in In-situ Monitoring
Ketone (C=O)FTIR1700-1725Tracks the formation of this compound.
Acyl Halide (C=O)FTIR~1800Monitors the consumption of the acylating agent (reactant).
Aromatic C=CRaman1580-1620Monitors changes in the aromatic ring substitution pattern.
C-S StretchRaman650-750Potentially tracks the thioether moiety, though may be weak.

This table is generated based on typical spectroscopic values and principles for illustrative purposes.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that serves as an excellent complement to FTIR for in-situ monitoring. nih.govx-mol.com It is particularly advantageous for reactions in aqueous media, where water's strong IR absorption can be problematic. Raman is highly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for monitoring changes in the aromatic ring and the carbon-sulfur bond of this compound.

Potential Monitoring Points for this compound using Raman Spectroscopy:

Aromatic Ring Vibrations: The substitution pattern on the phenyl ring will influence the Raman spectrum. The conversion of a starting material like 2-(methylsulfanyl)toluene to the final product would result in predictable shifts in the ring breathing modes.

Carbonyl (C=O) Stretch: While also visible in IR, the ketone C=O stretch provides a strong Raman signal that can be used to quantify product formation. researchgate.net

C-S and S-CH₃ Vibrations: The carbon-sulfur bond and methyl-sulfur vibrations (around 650-750 cm⁻¹) can be more readily observed in Raman spectra compared to FTIR, offering a direct way to monitor the integrity and electronic environment of the methylsulfanyl group during the reaction.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational picture of the reaction, enabling robust process understanding. nih.govx-mol.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The development of benchtop and flow NMR spectrometers has made it possible to use this powerful structural elucidation tool for real-time reaction monitoring. rsc.orgresearchgate.netrsc.org NMR spectroscopy provides detailed information about the molecular structure of compounds in the reaction mixture, allowing for unambiguous identification of reactants, intermediates, and products. nih.gov

For a reaction involving this compound, ¹H NMR could be used to track several key signals:

Methyl Protons of the Propanone Group (-COCH₃): The appearance of a singlet around 2.2-2.5 ppm would be a clear indicator of product formation.

Methylsulfanyl Protons (-SCH₃): A singlet corresponding to the methyl group attached to the sulfur atom (typically around 2.4-2.6 ppm) would be present in the product. Monitoring its chemical shift could provide information about the electronic changes in the aromatic ring as the reaction progresses.

Aromatic Protons: The complex multiplet pattern of the aromatic protons would change significantly from the starting material to the product due to the change in the substituent on the ring. This change can be precisely tracked.

Flow NMR setups allow a small portion of the reaction mixture to be continuously circulated through the NMR spectrometer, providing time-resolved data that can be used to determine reaction kinetics with high accuracy. rsc.org Furthermore, advanced techniques like 2D NMR can be performed in real-time on benchtop spectrometers to monitor complex reactions and confirm molecular structures without the need for deuterated solvents. researchgate.netrsc.org

TechniqueKey Advantages for Monitoring this compoundPotential Challenges
In-situ FTIR Excellent for monitoring polar functional groups like C=O. Robust and widely used in industry.Water absorption can interfere; C-S bond is a weak absorber.
In-situ Raman Complements FTIR; strong signal for aromatic rings and C-S bonds. Low interference from aqueous solvents.Can be affected by fluorescence; instrumentation can be more complex.
Real-time NMR Provides detailed structural information, allowing for unambiguous identification of species. Highly quantitative.Lower sensitivity compared to vibrational spectroscopy; higher initial cost for instrumentation.

This table summarizes the applicability of advanced spectroscopic techniques for the specific compound of interest.

The application of these advanced in-situ spectroscopic techniques represents a significant step forward in the synthesis and process control of complex molecules like this compound. By providing a continuous stream of data directly from the reacting medium, chemists and engineers can gain unprecedented insight into reaction mechanisms and kinetics, leading to improved yield, purity, and process safety.

Q & A

Q. What are the common synthetic routes for 1-[2-(Methylsulfanyl)phenyl]propan-2-one, and what methodological considerations are crucial for optimizing yield and purity?

The synthesis typically involves coupling a sulfanyl intermediate (e.g., 2-methylthiophenol) with a halogenated precursor under basic conditions. Key steps include:

  • Sulfanyl Intermediate Formation : Reacting 2-methylthiophenol with a halogenated propanone derivative using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in solvents like DMF or THF .
  • Coupling Reaction : Optimizing reaction temperature (60–80°C) and stoichiometry to minimize by-products like sulfoxides or sulfones. Continuous flow synthesis may enhance scalability and yield in industrial settings .
  • Purification : Column chromatography or recrystallization to isolate the product. Monitor purity via HPLC or GC-MS to confirm absence of regioisomers (e.g., trifluoromethyl analogs) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methylsulfanyl group (δ ~2.5 ppm for S–CH₃) and ketone moiety (δ ~208 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 181.07 (C₁₀H₁₂OS⁺) .
  • X-ray Crystallography : For unambiguous structural confirmation. Programs like SHELXL refine atomic coordinates, with R-factor thresholds <0.05 indicating high reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between different batches of synthesized this compound?

Contradictions often arise from:

  • Regioisomeric Impurities : Use 2D NMR (COSY, HSQC) to distinguish between positional isomers (e.g., 4-methylsulfanyl vs. 2-methylsulfanyl derivatives) .
  • Oxidation By-Products : LC-MS to detect sulfoxides (e.g., [M+16]⁺ ions) formed during storage. Stabilize the compound under inert atmospheres .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., torsion angles of S–CH₃ groups) with computational models (DFT) to resolve ambiguities .

Q. What advanced crystallographic techniques are recommended for determining the molecular structure, and how do programs like SHELX contribute to this process?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 200 K) to reduce thermal motion artifacts. Collect data to a resolution of ≤1.0 Å .
  • Refinement with SHELXL : Employ the SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Key parameters:
    • R-factor : Target <0.05 for high confidence.
    • Torsion Angles : Validate methylsulfanyl group geometry (e.g., C–S–C–C torsion ~7.5°) against crystallographic databases .
  • Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., N–H···S) using SHELXPRO to map electron density .

Q. How does the methylsulfanyl group influence the compound’s reactivity compared to halogenated analogs (e.g., 1-(2-chlorophenyl)propan-2-one)?

  • Electronic Effects : The –S–CH₃ group is electron-donating, increasing electron density on the phenyl ring and stabilizing intermediates in nucleophilic substitutions. Halogens (e.g., –Cl) are electron-withdrawing, altering reaction pathways .
  • Oxidation Susceptibility : Methylsulfanyl derivatives oxidize to sulfoxides under mild conditions (H₂O₂, m-CPBA), whereas halogenated analogs are inert. Monitor via TLC or IR (S=O stretch ~1050 cm⁻¹) .
  • Biological Interactions : The sulfur atom facilitates covalent binding to enzyme active sites (e.g., cytochrome P450), unlike halogenated analogs, which rely on van der Waals interactions .

Q. What methodological approaches are used to study enzyme interaction mechanisms involving this compound?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP450 enzymes) .
  • Docking Simulations : Use AutoDock Vina to model interactions between the methylsulfanyl group and catalytic residues (e.g., Cys–S in glutathione transferases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .

Q. How do structural modifications (e.g., replacing –S–CH₃ with –OCH₃) affect the compound’s physicochemical and biological properties?

  • Lipophilicity : –S–CH₃ increases logP by ~0.5 compared to –OCH₃, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic Stability : –S–CH₃ slows oxidative metabolism (t₁/₂ > 4 hrs in liver microsomes vs. <1 hr for –OCH₃ analogs) .
  • Bioactivity : Methylsulfanyl derivatives show higher cytotoxicity (IC₅₀ ~10 μM in cancer cells) due to thiol-mediated redox cycling .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Structural data from SHELX and PubChem are prioritized for reliability .
  • Advanced FAQs integrate multidisciplinary methods (synthesis, crystallography, enzymology) to reflect research depth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.